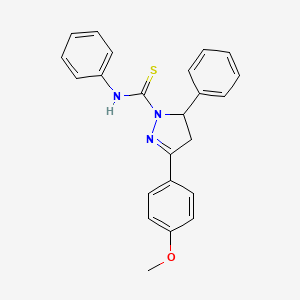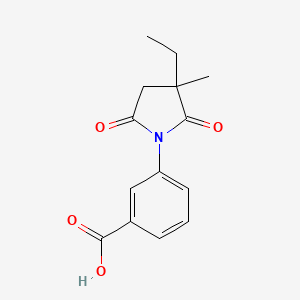![molecular formula C18H19BrN2O3 B4008218 N-(4-bromophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4008218.png)
N-(4-bromophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide
Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simple precursors to achieve the desired structure. For example, the synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide involved NMR, FT-IR spectroscopies, high-resolution mass-spectrometry, and single crystal X-ray diffraction to confirm the structure (Kulai & Mallet-Ladeira, 2016). Similar techniques can be applied in the synthesis and structural verification of N-(4-bromophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-4-yl)propanamide.
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the physical and chemical properties of a compound. X-ray diffraction is a common method used to determine the crystal structure of molecules. For instance, the molecular structure of a cyclo-adduct from exo-3-phenyl-3,4,5-triazatricyclo[5.2.1.02,6]dec-4-ene and p-bromophenyl isocyanate was established using single-crystal X-ray examination, revealing detailed geometrical features of the molecule (Newton et al., 1967).
Chemical Reactions and Properties
Chemical reactions involving complex molecules can lead to various products depending on the reactants and conditions. For example, reactions between (3,5-dioxo-4-azatricyclo-[5.2.1.02,6]dec-8-en-4-yl)carboxylic acids and p-nitrophenyl azide showed the involvement of the carboxy group in the formation of the aziridine ring, confirmed by IR and 1H NMR spectra (Tarabara, Bondarenko, & Kas’yan, 2009).
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and crystal structure, are determined by its molecular structure. For instance, the crystal structure of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide was determined by X-ray diffraction, providing insights into the molecular arrangement and interactions within the crystal (Bai et al., 2012).
Chemical Properties Analysis
The chemical properties of a molecule, including reactivity and stability, are influenced by its functional groups and molecular structure. Spectroscopic methods, such as FT-IR and FT-Raman, along with quantum chemical calculations, are used to investigate these properties. For example, spectroscopic investigations and quantum chemical calculations of 1,7,8,9-tetrachloro-10,10-dimethoxy-4-{3-[4-(3-methoxyphenyl)piperazin-1-yl]propyl}-4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione provided detailed information on the molecule's stability and charge transfer mechanisms (Renjith et al., 2014).
Scientific Research Applications
Synthetic Methodologies and Molecular Structure
Research has explored the synthesis and molecular structure of compounds related to N-(4-bromophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-4-yl)propanamide. For instance, palladium-catalyzed cyclization of bromoenynamides to tricyclic azacycles, leading to trikentrin-like frameworks, demonstrates a method for producing highly-functionalized azacycles (Campbell et al., 2014). Another study detailed the synthesis and crystal structure analysis of a coumarin-based fluorescent ATRP initiator, showing the potential of similar compounds in polymer chemistry (Kulai & Mallet-Ladeira, 2016).
Anticonvulsant Activity
A library of new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides showed significant anticonvulsant activity, highlighting the therapeutic potential of structurally similar compounds (Kamiński et al., 2015). This research suggests that modifications to the core structure of N-(4-bromophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-4-yl)propanamide could lead to new antiepileptic drugs.
Biological Activity and Application in Medicinal Chemistry
Compounds structurally related to N-(4-bromophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-4-yl)propanamide have been synthesized and evaluated for various biological activities. For instance, novel Cu(II) complexes with thiourea derivatives of 4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione were found to have significant antibacterial and antibiofilm properties, suggesting potential in combating microbial resistance (Drzewiecka-Antonik et al., 2017).
Spectroscopic and Quantum Chemical Studies
Spectroscopic investigations and quantum chemical calculations have been conducted on derivatives of N-(4-bromophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-4-yl)propanamide to understand their molecular structure and electronic properties. For example, Renjith et al. (2014) provided an in-depth analysis of the vibrational frequencies, molecular structure, and electronic properties of a related compound, aiding in the understanding of its potential applications in material science (Renjith et al., 2014).
properties
IUPAC Name |
N-(4-bromophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c19-12-3-5-13(6-4-12)20-14(22)7-8-21-17(23)15-10-1-2-11(9-10)16(15)18(21)24/h3-6,10-11,15-16H,1-2,7-9H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAKHMUNEQPWFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)CCC(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[({3-[(tert-butylamino)carbonyl]phenyl}amino)carbonyl]phenyl propionate](/img/structure/B4008151.png)
![7-benzoyl-11-[4-(trifluoromethoxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4008164.png)


![2-oxo-2-[(1-phenylethyl)amino]ethyl 2-methyl-4-quinolinecarboxylate](/img/structure/B4008183.png)
![3-{[(4-methylphenyl)sulfonyl]amino}-3-phenyl-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4008187.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4008196.png)
![2-[2-nitro-5-(1-piperidinyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4008203.png)



![N~1~-(sec-butyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4008235.png)